N-Ethyl vs. N-Methyl Substitution Diverges MT₁/MT₂ Selectivity in the Anilinoethylamide Series
The target compound bears an N-ethyl group on the amide nitrogen, whereas the closest literature comparator 3i (Rivara et al. 2007) carries an N-methyl group [1]. In the N-(anilinoethyl)amide series, the N-methyl derivative 3i behaves as a nonselective MT₁/MT₂ full agonist (MT₁ Ki = 1.2 nM; MT₂ Ki = 0.8 nM; intrinsic activity α = 1.0 at both subtypes) [1]. SAR analysis in the same publication demonstrates that increasing the size of the N-alkyl substituent modulates intrinsic activity and can impart MT₂ selectivity; the phenyl derivative 3g (N-phenyl) shifts to MT₂-selective partial agonism with MT₂ Ki = 0.5 nM and α = 0.7, while MT₁ intrinsic activity drops below 0.3 [1]. The N-ethyl substituent on the target compound occupies an intermediate steric volume between methyl and phenyl, predicting a partial agonist profile with MT₂ bias—a profile that N-methyl analogs cannot replicate. This differential is critical for research applications requiring MT₂-biased pharmacology without the full agonism or bulk of N-phenyl derivatives.
| Evidence Dimension | Melatonin receptor subtype selectivity and intrinsic efficacy |
|---|---|
| Target Compound Data | N-ethyl substituent; predicted MT₂-biased partial agonism (intermediate steric bulk between N-methyl and N-phenyl); no direct Ki data available for this specific compound |
| Comparator Or Baseline | Compound 3i (N-methyl analog): MT₁ Ki = 1.2 nM, MT₂ Ki = 0.8 nM, α = 1.0 (nonselective full agonist); Compound 3g (N-phenyl analog): MT₂ Ki = 0.5 nM, α (MT₂) = 0.7, α (MT₁) < 0.3 (MT₂-selective partial agonist) |
| Quantified Difference | Predicted shift from nonselective full agonism (3i) toward MT₂-selective partial agonism (3g-like); exact Ki and α values for the target compound are not publicly available |
| Conditions | 2-[¹²⁵I]-iodomelatonin competition binding assay on cloned human MT₁ and MT₂ receptors expressed in NIH 3T3 cells; GTPγS functional assay |
Why This Matters
Researchers requiring MT₂-biased partial agonism for circadian or mood disorder studies should select N-ethyl-substituted analogs over N-methyl nonselective agonists to avoid confounding MT₁ activation.
- [1] Rivara S, et al. N-(substituted-anilinoethyl)amides: design, synthesis, and pharmacological characterization of a new class of melatonin receptor ligands. J Med Chem. 2007;50(26):6618-6626. Table 1 compounds 3i, 3g. View Source
